2,4-Dichloro-5-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

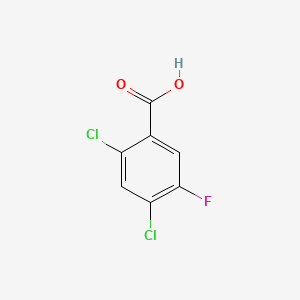

2D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCWJHUTTSVCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350803 | |

| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86522-89-6 | |

| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorobenzoic acid (DCFBA), a critical halogenated aromatic carboxylic acid. With CAS Registry Number 86522-89-6, this compound serves as a pivotal intermediate in the synthesis of high-value chemical products.[1] Its strategic importance is most pronounced in the pharmaceutical sector, where it functions as a key building block for potent antibacterial agents, and in the agrochemical industry for the development of modern herbicides and fungicides.[2] This document consolidates essential physicochemical data, details common synthetic routes with an exemplary protocol, explores its reactivity, outlines its primary applications, and provides critical safety and handling information. The content is tailored for researchers, chemists, and procurement managers in the fields of drug discovery, chemical process development, and material science.

Physicochemical Properties and Structural Analysis

The utility of this compound in complex organic synthesis is a direct result of its specific chemical structure and resulting physical properties.

Identification and Nomenclature

Proper identification is crucial for regulatory compliance and scientific accuracy. The compound is most commonly identified by its CAS number.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 86522-89-6[2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂[2][3][4] |

| Synonyms | Benzoic acid, 2,4-dichloro-5-fluoro-[3] |

Core Physicochemical Data

The physical and chemical parameters of DCFBA are summarized below. These properties influence its reaction conditions, solubility, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 209.00 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [2][5] |

| Melting Point | 142 - 146 °C | [2][4] |

| Boiling Point (Predicted) | 311.7 ± 37.0 °C at 760 mmHg | [4] |

| pKa (Predicted) | 2.29 ± 0.25 | [5] |

| LogP | 2.83 | [5] |

The acidity of DCFBA, indicated by its low predicted pKa, is significantly influenced by the electron-withdrawing effects of the three halogen substituents. The chlorine and fluorine atoms pull electron density from the benzene ring through the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to unsubstituted benzoic acid (pKa = 4.2).[6]

Structural Analysis

The arrangement of the substituents on the benzene ring dictates the compound's reactivity and its utility as a synthetic precursor.

Caption: Chemical structure of this compound.

Spectroscopic Profile

While specific spectra can vary with instrumentation and conditions, the following provides an expert analysis of the expected spectroscopic signatures for DCFBA, essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two aromatic protons. The proton at position C6 (adjacent to the fluorine) will likely appear as a doublet, and the proton at position C3 will also be a doublet. Their chemical shifts would typically be in the 7.5-8.5 ppm range, shifted downfield due to the electron-withdrawing nature of the adjacent halogens and carboxylic acid group. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its position can be highly variable depending on the solvent and concentration.[7]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) is the most deshielded, appearing around 165-175 ppm. The six aromatic carbons will appear in the 110-140 ppm range. Carbons directly bonded to the electronegative halogens (C-Cl, C-F) will be shifted further downfield, and their signals may show splitting due to coupling with the fluorine atom.[8]

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the functional groups present. A very broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C=C stretching bands for the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Strong C-Cl and C-F stretching bands will be visible in the fingerprint region, typically below 1200 cm⁻¹.[9]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208 (for the most common isotopes ³⁵Cl and ¹⁹F). A characteristic isotopic pattern will be visible for the molecular ion due to the presence of two chlorine atoms. The M+2 peak (containing one ³⁷Cl) will be approximately 65% of the M⁺ peak's intensity, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M⁺ peak's intensity.

Synthesis and Reactivity

DCFBA is not a naturally occurring compound and must be produced through multi-step organic synthesis. Its reactivity is dominated by the carboxylic acid group and the substituted aromatic ring.

Key Synthesis Pathways

The most common industrial synthesis starts with 2,4-dichlorofluorobenzene.[10] The process involves two main steps:

-

Friedel-Crafts Acylation: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2,4-dichloro-5-fluoroacetophenone.[7][10]

-

Oxidation (Haloform Reaction): The resulting acetophenone is then oxidized using a sodium hypochlorite solution (chlorine bleach).[7][10] This reaction converts the acetyl group into a carboxylate, which is then acidified to yield the final this compound product.

More modern approaches, such as continuous-flow processes using air or nitric acid for oxidation, have been developed to improve safety, efficiency, and scalability while reducing environmental impact.[11]

Caption: Simplified workflow for the synthesis of DCFBA.

Representative Synthesis Protocol

The following protocol is an illustrative example based on patent literature and should be adapted and optimized with appropriate laboratory safety measures.[10]

-

Acylation: To a reaction vessel, charge 2,4-dichlorofluorobenzene (1.0 eq) and aluminum chloride (2.5 eq).

-

While maintaining the temperature between 20-40°C, slowly add acetyl chloride (1.5 eq).

-

After the addition is complete, heat the mixture to 120°C and stir for 2 hours.

-

Quenching: Carefully pour the hot reaction mixture onto ice. Extract the separated oil with a suitable organic solvent (e.g., dichloromethane).

-

Oxidation: Remove the solvent under reduced pressure. To the residue (crude 2,4-dichloro-5-fluoroacetophenone), add a sodium hypochlorite solution.

-

Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours.

-

Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Research and Industry

DCFBA is a highly sought-after intermediate due to the unique reactivity imparted by its halogenation pattern.[1]

-

Pharmaceutical Synthesis: This is the most significant application. DCFBA is a crucial precursor for synthesizing a range of potent fluoroquinolone antibiotics, including Ciprofloxacin.[1][8] The specific arrangement of chloro and fluoro substituents provides the necessary chemical framework for building the complex molecular architecture required for high antibacterial efficacy.[1]

-

Agrochemical Development: In agricultural chemistry, DCFBA serves as a key building block for herbicides and fungicides.[2] Its structure allows for the creation of active ingredients that can selectively target enzymes in weeds or fungi, contributing to enhanced crop protection and yield.[2][12]

-

Material Science: The compound is also employed in the formulation of specialty polymers and advanced coatings. Its incorporation can enhance properties such as thermal stability and resistance to environmental degradation.[2]

Safety, Handling, and Storage

As a hazardous chemical, proper handling and storage of this compound are mandatory to ensure personnel safety and maintain material integrity.

Hazard Identification

DCFBA is classified as an irritant. The primary hazards are summarized by its GHS classifications.[3]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Facilities should be equipped with an eyewash station and a safety shower.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6][13]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[6]

-

-

General Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.

First Aid and Spill Response

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][13]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[6][13]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][13]

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

-

Spill Response: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Prevent the chemical from entering the environment.[6]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13] The compound is stable under normal storage conditions.[13]

Conclusion

This compound is a versatile and indispensable chemical intermediate. Its well-defined physicochemical properties, combined with its specific reactivity, make it a cornerstone in the synthesis of numerous high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and safe handling protocols is essential for any scientist or organization utilizing this compound in research or commercial production.

References

- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lookchem.com [lookchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. compoundchem.com [compoundchem.com]

- 9. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. web.pdx.edu [web.pdx.edu]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research and development. Its substituted phenyl ring makes it a versatile building block and a key intermediate in the synthesis of a variety of complex molecules, including potent antibacterial agents.[1] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and discusses important considerations such as thermal stability and potential polymorphism.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3][4] |

| Molecular Weight | 209.00 g/mol | [1][2][3][4] |

| CAS Number | 86522-89-6 | [1][2][3][4] |

| Appearance | White to almost white or light yellow crystalline powder | [1][3] |

| Melting Point | 142 - 146 °C | [1][5] |

| Boiling Point (Predicted) | 311.7 ± 37.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.606 g/cm³ | [3] |

| pKa (Predicted) | 2.29 ± 0.25 | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Molecular Structure:

The molecular structure of this compound is fundamental to its chemical reactivity and physical properties. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in addition to the carboxylic acid group, creates a unique electronic and steric environment.

Caption: Molecular Structure of this compound.

Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions with the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Likely to be soluble due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.[6]

-

Water: Slightly soluble.

For a precise quantitative determination of solubility, an experimental protocol is provided in a later section.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents. A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[7]

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum will show signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum reveals the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid group.

-

A strong C=O stretching band for the carbonyl group.

-

C-Cl and C-F stretching bands.

-

C-C stretching bands for the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight.

Thermal Analysis and Polymorphism

Thermal Stability:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of a compound.[10][11][12][13][14][15]

-

TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature and the presence of any residual solvents or water.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, enthalpy of fusion, and the detection of any polymorphic transitions.

While specific TGA and DSC data for this compound are not widely published, a general understanding of the thermal behavior of benzoic acid derivatives suggests that it is a thermally stable compound up to its melting point.

Polymorphism:

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability. The crystallization solvent can influence the resulting polymorphic form.[16] A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) database (CCDC Number: 667453), which provides a definitive structural characterization of at least one crystalline form.[2] However, the existence of other polymorphs cannot be ruled out without a dedicated polymorphic screen.

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the key physical properties of this compound.

1. Melting Point Determination (Capillary Method):

This protocol is a standard method for determining the melting point range of a crystalline solid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample for accuracy.

-

2. Quantitative Solubility Determination (Isothermal Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Apparatus: Vials with screw caps, analytical balance, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone).

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

3. pKa Determination (Potentiometric Titration):

This protocol determines the acid dissociation constant (pKa) by monitoring the pH of a solution during titration with a standard base.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer and stir bar.

-

Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, this compound.

-

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a co-solvent system if solubility is low) in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, known increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Workflow for Physical Property Determination:

Caption: Workflow for the comprehensive physical property characterization of a chemical compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound, a compound of considerable importance in chemical synthesis. While key parameters such as melting point and molecular structure are well-documented, a notable gap exists in the public domain regarding quantitative solubility data in various organic solvents and comprehensive thermal analysis. The provided experimental protocols offer a robust framework for researchers to determine these critical properties in their own laboratories. A complete understanding of the physical characteristics of this molecule is essential for its efficient and reliable application in the development of new pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|86522-89-6|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 86522-89-6 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. tainstruments.com [tainstruments.com]

- 16. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,4-Dichloro-5-fluorobenzoic acid, a pivotal chemical intermediate. We will explore its fundamental physicochemical properties, synthesis methodologies, and critical applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for professionals engaged in research and development.

Core Molecular and Physical Properties

This compound is an aromatic carboxylic acid distinguished by its halogenated structure.[1] This unique arrangement of chlorine and fluorine substituents on the benzoic acid framework imparts specific reactivity and makes it a valuable building block in organic synthesis.[1]

Molecular Identity and Structure

The precise identity of this compound is defined by its molecular formula, weight, and systematic nomenclature.

| Identifier | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3][4] |

| Molecular Weight | 209.00 g/mol | [2][3][4][5] |

| CAS Number | 86522-89-6 | [1][2][3][4][6][7] |

| IUPAC Name | This compound | [5][6] |

| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | [5][6] |

| InChIKey | KZCWJHUTTSVCRO-UHFFFAOYSA-N | [5][6] |

The structural arrangement of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Characteristics

The physical state and solubility of a compound are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 144-146 °C | [1][2][4][7] |

| Boiling Point | 311.7 °C at 760 mmHg | [2] |

| Density | 1.606 g/cm³ | [2] |

| Flash Point | 142.3 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Synthesis and Manufacturing Landscape

The synthesis of this compound is a multi-step process, with various patented methods available. A common industrial approach involves the acylation of 2,4-dichlorofluorobenzene.

Acylation-Oxidation Pathway

A widely cited method for preparing this compound involves a two-stage process starting from 2,4-dichlorofluorobenzene.[8][9][10]

-

Friedel-Crafts Acylation: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] This step introduces an acetyl group onto the aromatic ring, forming 2,4-dichloro-5-fluoroacetophenone.[8]

-

Oxidation: The resulting acetophenone derivative is then oxidized using a strong oxidizing agent, such as sodium hypochlorite solution.[8][9] This converts the acetyl group into a carboxylic acid group, yielding the final product.[8]

The overall workflow for this synthesis is illustrated below:

Caption: Simplified workflow for the synthesis of this compound.

More recent advancements in the synthesis of this compound include the development of continuous-flow processes, which offer improved safety and efficiency.[11] For instance, a continuous-flow method utilizing air oxidation of 2,4-dichloro-5-fluoroacetophenone has been reported to achieve high yields and purity on a kilogram scale.[11]

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors.[1][12]

Pharmaceutical Synthesis

This compound is a key building block for a number of active pharmaceutical ingredients (APIs).[12][13] Its most notable application is in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin.[12][13] These antibiotics are widely used to treat bacterial infections.[12] Furthermore, it serves as a precursor for the development of novel anti-inflammatory and analgesic drugs.[1]

Agrochemical Industry

In the agricultural sector, this compound is utilized as an intermediate in the production of herbicides and fungicides.[1] These products are essential for crop protection and enhancing agricultural yields.[1]

Materials Science

The unique properties of this compound also lend themselves to applications in material science, where it is used in the formulation of advanced polymers and coatings to enhance durability and environmental resistance.[1]

Spectroscopic and Analytical Data

A comprehensive understanding of a chemical's spectroscopic profile is essential for its identification and quality control. Spectroscopic data for this compound, including NMR, FTIR, and Raman spectra, are available in various databases.[14][15] These spectra provide a unique fingerprint of the molecule, confirming its structure and purity. The NIST WebBook also provides mass spectrometry data for the closely related compound 2,4-dichlorobenzoic acid, which can be a useful reference.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|86522-89-6|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 86522-89-6 [matrix-fine-chemicals.com]

- 7. This compound | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]

- 8. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 9. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 10. SU1470175A3 - Method of producing this compound - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 13. nbinno.com [nbinno.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound(86522-89-6) 1H NMR [m.chemicalbook.com]

- 16. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]

starting materials for 2,4-Dichloro-5-fluorobenzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid: Core Starting Materials and Methodologies

Introduction

This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of quinolone-based antibacterial agents.[1] Its specific substitution pattern of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties that are crucial for the biological activity of the final drug molecules. The efficient synthesis of this key building block is therefore of significant interest to researchers in medicinal chemistry and process development.

This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation. We will explore field-proven methodologies, offering insights into experimental design, reaction mechanisms, and process optimization.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents or byproducts. The three most prevalent strategies commence from 2,4-Dichlorofluorobenzene, 2,4-Dichloro-5-fluorotoluene, or 2,4-Dichloro-5-fluoro-trichloromethylbenzene.

Figure 1: Convergent synthetic pathways to this compound.

Route 1: Two-Step Synthesis from 2,4-Dichlorofluorobenzene

This is arguably the most widely documented and high-yielding approach, leveraging two classic organic reactions: Friedel-Crafts acylation and the haloform reaction.[1][2][3] The starting material, 2,4-dichlorofluorobenzene, is a readily available commodity chemical.

Causality and Scientific Principles

-

Friedel-Crafts Acylation: The first step involves introducing an acetyl group onto the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acetyl chloride electrophile. The substitution occurs at the 5-position (para to the fluorine and ortho to a chlorine), which is the most activated position due to the directing effects of the halogen substituents.

-

Haloform Reaction: The intermediate, 2,4-dichloro-5-fluoro-acetophenone, possesses a methyl ketone group. In the presence of a base and a halogen source (sodium hypochlorite, NaClO), this methyl group is exhaustively halogenated. The resulting trihalomethyl ketone is then cleaved by the base to yield a carboxylate salt and a haloform (in this case, chloroform). Acidification of the salt precipitates the desired this compound. This method is highly efficient for converting methyl ketones to carboxylic acids.

Figure 2: Workflow for synthesis from 2,4-Dichlorofluorobenzene.

Experimental Protocol

-

Step 1: Synthesis of 2,4-Dichloro-5-fluoro-acetophenone

-

To a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.[2][3]

-

Heat the reaction mixture and stir at 120°C for 2 hours.[2][3]

-

Pour the hot mixture onto 250 g of ice to quench the reaction.

-

Extract the separated oil with methylene chloride.

-

Evaporate the solvent to obtain the crude 2,4-dichloro-5-fluoro-acetophenone. The intermediate can be used directly in the next step without further purification.[3]

-

-

Step 2: Oxidation to this compound

-

To the crude residue from Step 1, add 450 ml of sodium hypochlorite solution (chlorinated soda solution, typically containing ~150 g of active chlorine/L).[2][3]

-

Stir the mixture for 1 hour without heating, then heat to reflux for 2 hours.[2][3]

-

After cooling, separate the chloroform formed during the reaction.

-

Add 300 ml of water and 10 ml of 40% sodium bisulfite solution to the aqueous layer to destroy any excess hypochlorite.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[2][3]

-

Filter the solid, wash with water, and dry to yield this compound.

-

Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorofluorobenzene | [1][2][3] |

| Key Reagents | Acetyl Chloride, AlCl₃, NaClO | [1][2][3] |

| Reaction Time | ~5 hours | [2][3] |

| Overall Yield | ~80% | [2][3] |

| Melting Point | 139°C | [2][3] |

Route 2: Oxidation of 2,4-Dichloro-5-fluorotoluene

This route employs a classical transformation: the oxidation of a benzylic methyl group to a carboxylic acid. The starting material, 2,4-dichloro-5-fluorotoluene, is less common than 2,4-dichlorofluorobenzene but can be synthesized or sourced. This method is attractive for its directness in a single step.

Causality and Scientific Principles

The benzylic C-H bonds of an alkylbenzene are significantly weaker than typical alkane C-H bonds. This is because the radical intermediate formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic ring. Strong oxidizing agents, such as potassium permanganate (KMnO₄), aggressively attack this position.[4]

Under hot, basic or acidic conditions, KMnO₄ will completely oxidize the alkyl side chain, regardless of its length, down to a carboxylic acid, provided a benzylic hydrogen is present.[4] The reaction proceeds through a series of manganese ester intermediates, ultimately cleaving the alkyl chain and forming the benzoate salt, which is then acidified to yield the final product.

Figure 3: Workflow for the oxidation of 2,4-Dichloro-5-fluorotoluene.

Representative Experimental Protocol

(This protocol is adapted from standard procedures for benzylic oxidation of substituted toluenes)[4][5]

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloro-5-fluorotoluene (1 equivalent) with a solution of sodium carbonate (2 equivalents) in water.

-

Heat the mixture to reflux (~95-100°C).

-

Slowly add a solution of potassium permanganate (KMnO₄, ~3-4 equivalents) in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Continue refluxing for an additional 1-2 hours after the addition is complete to ensure full consumption of the starting material.

-

Cool the reaction mixture and filter to remove the MnO₂ precipitate.

-

(Optional) Add sodium bisulfite to the filtrate to destroy any remaining permanganate.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the precipitation of the carboxylic acid is complete.

-

Filter the product, wash with cold water, and dry.

Data Summary

| Parameter | Typical Value | Reference |

| Starting Material | 2,4-Dichloro-5-fluorotoluene | N/A |

| Key Reagents | Potassium Permanganate (KMnO₄) | [4][6] |

| Reaction Type | Benzylic Oxidation | [4] |

| Advantages | Single Step, Powerful Method | [6] |

| Disadvantages | Stoichiometric heavy metal waste (MnO₂) | N/A |

Route 3: Hydrolysis of 2,4-Dichloro-5-fluoro-trichloromethylbenzene

This pathway involves the preparation of a benzotrichloride intermediate, which is subsequently hydrolyzed to the carboxylic acid. The starting material for this route is typically the same as in Route 1: 2,4-dichlorofluorobenzene.

Causality and Scientific Principles

-

Electrophilic Chloromethylation/Trichloromethylation: 2,4-Dichlorofluorobenzene can react with carbon tetrachloride (CCl₄) in the presence of a strong Lewis acid like AlCl₃. This is a Friedel-Crafts-type reaction that installs a -CCl₃ group on the aromatic ring.[7]

-

Hydrolysis (Saponification): Benzotrichlorides (-CCl₃) are readily hydrolyzed to carboxylic acids. The reaction typically proceeds in the presence of water and an acid or base catalyst.[2][3] The three chlorine atoms are sequentially replaced by hydroxyl groups, forming an unstable triol intermediate that rapidly dehydrates to the stable carboxylic acid.

While chemically sound, this route can be problematic due to the formation of significant byproducts during the trichloromethylation step, which can complicate purification.[7]

Comparison of Synthetic Routes

| Feature | Route 1 (from Dichlorofluorobenzene) | Route 2 (from Dichlorofluorotoluene) | Route 3 (from Trichloromethyl intermediate) |

| Starting Material | 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorotoluene | 2,4-Dichlorofluorobenzene |

| Number of Steps | Two | One | Two |

| Reported Yield | High (~80%)[2][3] | Moderate to High (Typical) | Variable, potential for low yield[7] |

| Key Advantage | High yield, reliable, common starting material | Direct, single-step transformation | Utilizes common starting material |

| Key Disadvantage | Two distinct reaction setups required | Generates stoichiometric MnO₂ waste | Byproduct formation in first step is problematic[7] |

Conclusion

For the synthesis of this compound, the two-step method starting from 2,4-Dichlorofluorobenzene via Friedel-Crafts acylation followed by a haloform reaction stands out as the most robust and highest-yielding strategy documented in the literature.[2][3] It utilizes readily available starting materials and employs well-understood, scalable reactions, making it highly suitable for both laboratory research and industrial production.

The direct oxidation of 2,4-Dichloro-5-fluorotoluene offers an elegant, single-step alternative. However, its practicality is contingent on the availability of the starting material and requires management of the stoichiometric manganese dioxide waste generated. While other routes exist, they often present challenges such as difficult-to-handle intermediates or significant byproduct formation that can complicate purification and lower the overall process efficiency.

References

- 1. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]

- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis protocols, detailed characterization, and critical applications, with a focus on the scientific principles underpinning its use.

Compound Profile: Identity and Physicochemical Properties

This compound, confirmed by IUPAC nomenclature, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86522-89-6 | ChemicalBook[2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem[1] |

| Molecular Weight | 209.00 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Tokyo Chemical Industry |

| Melting Point | 144-146 °C | ChemicalBook[2] |

| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | PubChem[1] |

| InChIKey | KZCWJHUTTSVCRO-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: A Validated Laboratory-Scale Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. The most common and industrially relevant method involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, followed by haloform oxidation of the resulting acetophenone.[3][4][5] This approach is favored due to the availability of the starting materials and the robustness of the reaction sequence.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the acylation of 2,4-dichlorofluorobenzene.

References

- 1. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 5. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]

solubility of 2,4-Dichloro-5-fluorobenzoic acid

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in the chemical, pharmaceutical, and agricultural industries. Its structural features make it a versatile building block and a key intermediate in the synthesis of a variety of high-value compounds.[1] Notably, it serves as a critical precursor in the manufacturing of potent fluoroquinolone antibiotics, such as Ciprofloxacin, which are essential for treating bacterial infections.[2][3] Furthermore, its application extends to the agrochemical sector as an intermediate for herbicides and fungicides, contributing to crop protection and yield enhancement.[1][3]

A comprehensive understanding of the is paramount for its effective utilization. Solubility dictates reaction kinetics, influences the choice of solvents for synthesis and purification, impacts formulation strategies, and is a critical determinant of bioavailability in pharmaceutical applications. This guide provides a detailed exploration of the physicochemical properties, theoretical solubility framework, and practical experimental methodologies for determining and optimizing the solubility of this compound.

Core Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][4][5][6] |

| Molecular Weight | 209.00 g/mol | [1][5][6] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 142 - 146 °C | [1][4][5] |

| Predicted pKa | 2.29 ± 0.25 | [4][7] |

| Predicted LogP (XLogP3) | 2.8 | [4][6] |

Expert Analysis of Properties:

-

The presence of a carboxylic acid group with a low predicted pKa of ~2.29 indicates that this is a relatively strong organic acid. This is the primary driver of its pH-dependent aqueous solubility. At a pH above its pKa, the acid will deprotonate to form the more polar (and thus more water-soluble) carboxylate anion.[4][7]

-

The LogP value of 2.8 signifies a significant degree of lipophilicity, suggesting a preference for non-polar, lipid-like environments over aqueous ones.[4][6] This predicts poor solubility in water but favorable solubility in many organic solvents.

-

As a crystalline solid with a relatively high melting point (142-146 °C) , significant lattice energy must be overcome for the molecule to dissolve.[1][4][5] This factor can limit solubility even in otherwise compatible solvents.

Theoretical Framework for Solubility

Aqueous Solubility: The Critical Role of pH

As a carboxylic acid, the aqueous is fundamentally governed by the pH of the solution. The equilibrium between the undissociated acid (HA) and its conjugate base, the carboxylate anion (A⁻), is key:

C₇H₂Cl₂FO(COOH) ⇌ C₇H₂Cl₂FO(COO⁻) + H⁺

At low pH (pH < pKa), the equilibrium lies to the left, and the compound exists predominantly in its neutral, less soluble form. As the pH increases to values above the pKa, the equilibrium shifts to the right, favoring the formation of the highly polar and significantly more water-soluble carboxylate salt. This behavior is crucial for applications involving aqueous media, such as in designing dissolution tests for pharmaceutical formulations or in purification schemes involving acid-base extractions.

Organic Solvent Solubility: A Balance of Polarity

The principle of "like dissolves like" is the guiding tenet for solubility in organic solvents. The molecule possesses a dual nature: a polar, hydrophilic carboxylic acid head and a larger, non-polar, lipophilic dichlorofluorophenyl ring.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar head of the molecule. High solubility is generally expected in these solvents.[8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic ring suggests some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to limited or poor solubility.[9]

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental protocols. The following sections detail standardized methodologies for quantitative and qualitative assessment.

Protocol 1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent system. It involves allowing an excess of the solid to equilibrate with the solvent over a defined period.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, separate the saturated supernatant via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation: The measured concentration represents the solubility of the compound under the specified conditions.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: pH-Dependent Aqueous Solubility Profile

For ionizable compounds like this one, determining solubility as a function of pH is critical. A potentiometric titration-based method can efficiently generate this data.[11]

Step-by-Step Methodology:

-

Suspension Preparation: Create a suspension of the compound in water or a low-ionic-strength medium.

-

Titration: While stirring, perform a slow titration with a standardized acid (e.g., 0.5 M HCl) and a standardized base (e.g., 0.5 M NaOH).

-

pH Monitoring: Record the pH of the suspension after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The point of complete dissolution on both the acidic and basic sides can be used to calculate the intrinsic solubility (of the neutral form) and the solubility of the salt form.

Caption: Logic for pH-Dependent Solubility Titration.

Protocol 3: Qualitative Solubility Classification

Simple, rapid tests can classify the compound's acid-base properties and confirm its expected behavior.[12][13]

Methodology:

-

Water: Add ~25 mg of the compound to 0.5 mL of water. Observe for dissolution. Expected result: Insoluble or very poorly soluble.

-

5% NaOH (aq): Add ~25 mg to 0.5 mL of 5% NaOH. Observe for dissolution. Expected result: Soluble, as the strong base deprotonates the carboxylic acid to form the soluble sodium salt.[12]

-

5% NaHCO₃ (aq): Add ~25 mg to 0.5 mL of 5% NaHCO₃. Observe for dissolution and effervescence (CO₂ bubbles). Expected result: Soluble with bubbling. The evolution of gas indicates a strong acid capable of reacting with the weak base.[12]

-

5% HCl (aq): Add ~25 mg to 0.5 mL of 5% HCl. Observe for dissolution. Expected result: Insoluble, as the acidic environment suppresses ionization of the carboxylic acid group.[13]

Field Insights and Troubleshooting

Enhancing Solubility:

-

Salt Formation: The most effective method for increasing aqueous solubility is to convert the acid to its salt form by reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate). This is a common strategy in pharmaceutical formulation.[9]

-

Co-Solvent Systems: For applications requiring dissolution in a mixed solvent system, using a co-solvent can be highly effective. For example, adding a small amount of a highly compatible solvent like DMSO or ethanol to an aqueous buffer can significantly increase the .[9]

Common Issues:

-

"Oiling Out": If the compound melts before it dissolves upon heating, it may "oil out" instead of dissolving. This can be addressed by selecting a solvent with a higher boiling point or by using a co-solvent system.[9]

-

Precipitation on Reagent Addition: If adding another reagent to a solution of the compound causes it to precipitate, it is likely due to a change in the solvent's polarity or a reaction forming a less soluble product. Ensure reagents are miscible and consider slow, controlled addition with vigorous stirring.[9]

Conclusion

The is a multifaceted property governed by its acidic pKa, lipophilic character, and solid crystalline state. Its aqueous solubility is poor but can be dramatically increased at basic pH through the formation of its carboxylate salt. In organic media, it is most soluble in polar aprotic and protic solvents. A thorough understanding and experimental quantification of these solubility characteristics, using robust methods like the shake-flask and potentiometric titration protocols, are essential for optimizing its use in synthetic chemistry, pharmaceutical development, and agrochemical formulation. This knowledge empowers researchers to control reaction conditions, design effective purification strategies, and develop successful end-products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 4. This compound|86522-89-6|lookchem [lookchem.com]

- 5. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 86522-89-6 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and agrochemicals necessitates a thorough understanding of its structural and electronic properties.[1][2] Spectroscopic analysis provides the fundamental data required for structural elucidation, purity assessment, and understanding the chemical environment of the molecule. This guide offers a detailed examination of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the principles of chemical structure and reactivity, providing a valuable resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The strategic placement of chloro and fluoro substituents on the benzene ring, in conjunction with the carboxylic acid group, creates a unique electronic environment that is reflected in its various spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the carboxylic acid group.

¹H NMR Spectroscopy

Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[3] The spectrum is typically recorded on a 400 MHz or higher field instrument.[3]

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.80 | Doublet of doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |

| H-6 | 7.90 - 8.20 | Doublet (d) | J(H-F) ≈ 4-6 |

| -COOH | 10.0 - 13.0 | Broad singlet (br s) | - |

Note: Predicted values are based on the analysis of similar halogenated benzoic acids.[4]

The proton at the C-3 position is expected to show coupling to the fluorine atom at C-5 (meta coupling) and potentially a smaller coupling to the proton at C-6, though this may not always be resolved. The proton at C-6 will be coupled to the fluorine atom at C-5. The carboxylic acid proton will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, using the same sample solution.[3] A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and the carboxylic acid group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-F | 155 - 165 (doublet, ¹JCF) |

| C-Cl | 130 - 140 |

| C-H | 115 - 135 |

| Quaternary C | 120 - 140 |

Note: Predicted values are based on the analysis of similar halogenated benzoic acids.[4][5]

The carbon attached to the highly electronegative fluorine atom (C-5) will appear at a significantly downfield position and will likely be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons bonded to chlorine (C-2 and C-4) will also be deshielded. The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a solid sample like this compound, the KBr pellet method is a common technique.[6] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk, which is then placed in the IR spectrometer.[7]

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

Note: Ranges are based on standard IR correlation tables.[8]

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which is formed through hydrogen bonding. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of C-Cl and C-F bonds will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: An electron ionization (EI) mass spectrum is typically obtained by introducing a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 208 (for ¹²C₇³H₃³⁵Cl₂¹⁹F¹⁶O₂)

-

Loss of -OH: [M - 17]⁺ at m/z = 191

-

Loss of -COOH: [M - 45]⁺ at m/z = 163

-

Loss of Cl: [M - 35]⁺ at m/z = 173

The fragmentation of a similar compound, 2,4-dichlorobenzoic acid, shows a prominent molecular ion peak and fragments corresponding to the loss of -OH and -COOH.[9] A similar pattern is expected for the title compound, with the added influence of the fluorine substituent.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data for this compound provides a comprehensive picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework and the electronic effects of the halogen substituents. IR spectroscopy identifies the key functional groups, particularly the carboxylic acid moiety. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. Together, these techniques offer a robust analytical toolkit for the characterization of this important chemical compound, supporting its application in research and development.

References

- 1. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

- 7. shimadzu.com [shimadzu.com]

- 8. youtube.com [youtube.com]

- 9. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]

commercial availability of 2,4-Dichloro-5-fluorobenzoic acid

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 86522-89-6), a critical chemical intermediate. It details the compound's physicochemical properties, commercial availability, prevalent synthesis methodologies, and key applications, with a primary focus on its role in pharmaceutical development. Furthermore, this document offers in-depth protocols for synthesis and outlines essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting. This guide is intended for researchers, chemists, and procurement managers in the pharmaceutical, agrochemical, and material science sectors.

Introduction: A Versatile Halogenated Building Block

This compound is a poly-substituted aromatic carboxylic acid whose strategic placement of chlorine and fluorine atoms makes it a highly valuable and versatile building block in organic synthesis.[1] Its structure is a precursor for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The compound's primary significance lies in its role as a key intermediate for producing fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2][3] Beyond pharmaceuticals, its applications extend to the agrochemical sector as an intermediate for herbicides and fungicides, as well as in material science.[1] This guide will explore the technical nuances of sourcing, synthesizing, and utilizing this important compound.

Physicochemical Properties and Characterization

Accurate identification and characterization are paramount for ensuring the quality and reactivity of this compound in downstream applications. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86522-89-6 | [4][5][6] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [4][5][6] |

| Molecular Weight | 209.00 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 140-146 °C | [4] |

| Purity | Typically >97% or >98% | [4] |

| IUPAC Name | This compound | [5] |

Characterization is typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques to verify the compound's structure. Spectral data for this compound is publicly available for reference in databases such as PubChem and ChemicalBook.[5][7]

Commercial Availability and Sourcing

This compound is commercially available from a variety of chemical suppliers catering to research and industrial scales. When sourcing this material, researchers and procurement managers should consider purity, available quantities, lead times, and the supplier's quality certifications.

Table 2: Comparison of Commercial Suppliers

| Supplier | Purity Specification | Available Quantities | Noted Certifications/Info |

| Tokyo Chemical Industry (TCI) | >98.0% (GC, Titration) | 5g, 25g | Provides detailed specifications, CoA, and analytical charts. |

| INDOFINE Chemical Company | 97% | Custom | Delivery time estimated at 1-2 weeks.[4] |

| Santa Cruz Biotechnology | Not specified | Custom | Marketed as a biochemical for proteomics research.[6] |

| Simson Pharma Limited | High Quality | Custom | Provides a Certificate of Analysis with each compound. |

| Fisher Scientific | Not specified | Custom | Provides detailed Safety Data Sheet.[8] |

| Echemi | Varies by listing | Bulk | A platform listing multiple manufacturers and suppliers.[9] |

Synthesis and Manufacturing Processes

Several synthetic routes to this compound have been developed, ranging from traditional multi-step batch processes to more modern, efficient continuous-flow methods. The choice of method often depends on the required scale, safety considerations, and environmental impact.

Pathway 1: Friedel-Crafts Acylation and Haloform Reaction

A well-established method involves a two-step process starting from 2,4-dichlorofluorobenzene.[10][11] This pathway is a classic example of electrophilic aromatic substitution followed by an oxidation reaction.

Step 1: Friedel-Crafts Acylation. 2,4-dichlorofluorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate 2,4-dichloro-5-fluoroacetophenone.[10] The reaction is generally conducted at elevated temperatures.[10]

Step 2: Haloform Reaction (Oxidation). The resulting acetophenone intermediate is then oxidized using a sodium hypochlorite solution (chlorinated soda solution).[10] This reaction converts the acetyl group into a carboxylic acid, which upon acidification, precipitates the final product, this compound.[10]

Caption: Workflow for the two-step synthesis of this compound.

Pathway 2: Continuous-Flow Air Oxidation

To address the safety and environmental concerns of traditional methods, such as the use of strong oxidizing agents, a continuous-flow process has been developed.[12] This method offers superior heat and mass transfer, enhancing reaction safety and control.[12]

Methodology: This process uses 2,4-dichloro-5-fluoroacetophenone as the starting material and employs molecular oxygen (from air) as the oxidant in a continuous-flow reactor.[12] The reaction is typically run at elevated temperature and pressure (e.g., 70°C and 2 bar) with a cosolvent like acetic acid.[12] This approach avoids harsh reagents and provides a high-purity product with excellent yield.[12]

Caption: Diagram of the continuous-flow synthesis process.

Applications in Research and Industry

The utility of this compound stems from its function as a versatile precursor for more complex molecules.

Keystone Intermediate in Pharmaceutical Synthesis

The most prominent application is in the synthesis of fluoroquinolone antibiotics.[3] It serves as a critical building block for drugs like Ciprofloxacin, a widely used broad-spectrum antibiotic for treating various bacterial infections.[2] The specific halogenation pattern on the benzoic acid ring is essential for constructing the core structure required for antibacterial efficacy.[2] Its use is a cornerstone of the supply chain for these vital medicines.[2] The market for this chemical is significantly driven by the rising demand for such pharmaceutical intermediates.[3]

Caption: Role as a building block in pharmaceutical manufacturing.

Role in Agrochemicals and Material Science

In agricultural chemistry, the compound is an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved yields.[1] In material science, it can be incorporated into the formulation of advanced polymers and coatings, where its halogenated structure can enhance durability and resistance to environmental factors.[1]

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is crucial for its intended applications. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are powerful techniques for this purpose. A reverse-phase C18 column can be used to achieve excellent separation and quantification, with limits of detection in the parts-per-billion (ppb) range.[13] These methods are vital for quality control, allowing for accurate measurement and ensuring the material meets stringent purity requirements (e.g., >98%).[13]

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[5]

-

Respiratory Irritation: May cause respiratory irritation (H335).[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][14]

-

Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust.[8]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][14]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][14]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

Ingestion: Wash out mouth with water and get medical aid.[14]

Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[14]

Conclusion

This compound is more than a specialty chemical; it is an enabling component in the development of critical medicines and advanced materials. Its synthesis has evolved to include safer and more efficient methods like continuous-flow processing, reflecting progress in green chemistry. For researchers and developers, a thorough understanding of its properties, sourcing, and handling is fundamental to leveraging its full potential in scientific innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 4. This compound | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound(86522-89-6) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]